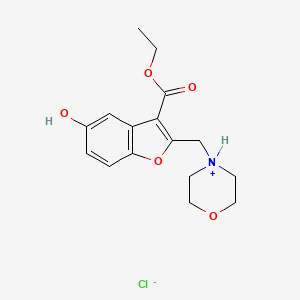![molecular formula C12H17N3O2 B1659622 ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate CAS No. 6637-63-4](/img/structure/B1659622.png)
ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes an ethyl carbamate group and a dimethylaminophenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 4-dimethylaminobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(4-methylaminophenyl)methylideneamino]carbamate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
6637-63-4 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
ethyl N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-4-17-12(16)14-13-9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3,(H,14,16)/b13-9+ |
InChI-Schlüssel |
UFPYMTLVBJSQJK-UKTHLTGXSA-N |
SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Isomerische SMILES |
CCOC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Kanonische SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B1659542.png)

![N-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine](/img/structure/B1659544.png)

![[2-[2-Chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B1659548.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B1659549.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B1659559.png)
